2-Methoxypyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Description
2-Methoxypyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core substituted with a methoxy group at position 2 and a formyl group at position 5. Its molecular formula is C₈H₇N₃O₂, with a molar mass of 177.16 g/mol (predicted) . The aldehyde group at position 6 provides a reactive site for further functionalization, making it a versatile intermediate in medicinal chemistry and materials science. The methoxy substituent influences electronic properties, enhancing stability and modulating interactions with biological targets .
Properties
IUPAC Name |
2-methoxypyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8-2-7-9-3-6(5-12)4-11(7)10-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXNTNHDMLAGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(C=NC2=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions. One common method includes the condensation of 2-methoxypyrazole with a suitable aldehyde precursor in the presence of a catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to enhance efficiency and yield .
Chemical Reactions Analysis
Catalytic Cross-Coupling Reactions
The aldehyde group facilitates direct C–H activation for coupling with heterocycles. Key data from a palladium-catalyzed reaction1:
| Entry | Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| 1 | Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde + 2-methylthiophene | 7-(5-methylthiophen-2-yl) derivative | 52 | Pd(OAc)₂, AgOAc, PivOH, DMSO, 120°C |
Mechanistic Insight : The aldehyde acts as a directing group, enabling regioselective C7–H activation. AgOAc serves as an oxidant, while PivOH enhances catalytic efficiency1.
Structural and Spectroscopic Analysis
Post-reaction characterization confirms the integrity of the aldehyde group:
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¹H NMR : δ 10.20 (s, CHO), 8.85 (s, H2), 8.83 (d, J = 4.9 Hz, H5), 8.44 (d, J = 3.9 Hz, H3')1.
-
¹³C NMR : δ 182.6 (CHO), 152.8 (C2), 150.6 (C5), 149.8 (C7)1.
The coupling constant J = 4.9 Hz between H5 and H6 confirms C7 substitution, a hallmark of pyrazolo[1,5-a]pyrimidines1.
Reactivity of the Aldehyde Group
The aldehyde undergoes nucleophilic additions and condensations :
-
Schiff Base Formation : Reacts with amines (e.g., anilines) to form imines under mild acidic conditions.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aldehyde to a hydroxymethyl group2.
Stability and Handling
-
Stability : Sensitive to prolonged air exposure; store under inert atmosphere.
-
Hazards : Harmful if swallowed (H302), causes skin irritation (H315)4.
Scientific Research Applications
Medicinal Chemistry Applications
The structural characteristics of 2-methoxypyrazolo[1,5-a]pyrimidine-6-carbaldehyde make it a promising candidate for drug development. Its derivatives have shown potential in several therapeutic areas:
- Anticancer Activity : Compounds derived from pyrazolo[1,5-a]pyrimidine have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit specific kinases involved in cancer progression, thereby reducing tumor growth and proliferation . For instance, certain derivatives have been reported to exhibit selective inhibition against protein kinases associated with various cancers.
- Enzymatic Inhibition : The compound has demonstrated inhibitory effects on several enzymes, including phosphodiesterases and cyclooxygenases. These enzymes play crucial roles in cellular signaling and inflammation pathways, making the compound relevant for developing anti-inflammatory and analgesic drugs . Notably, some derivatives have been identified as potent inhibitors of lymphocyte-specific kinase (Lck), which is essential for T-cell activation .
- Neuropharmacological Effects : Research has also highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as modulators of the GABA_A receptor. This suggests applications in treating anxiety disorders and other neurological conditions . The ability of these compounds to interact with neurotransmitter systems positions them as candidates for psychopharmacological agents.
Synthesis and Functionalization
The synthesis of this compound typically involves multicomponent reactions that allow for structural modifications leading to enhanced biological activity. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds:
- Multicomponent Reactions : These reactions facilitate the rapid assembly of complex molecules from simple starting materials. For example, reactions involving aminopyrazoles with various electrophiles can yield diverse pyrazolo[1,5-a]pyrimidines with improved pharmacological profiles .
- Post-Synthetic Modifications : Functionalization strategies post-synthesis enable researchers to tailor the biological activity of the compounds further. This includes introducing different functional groups that can enhance solubility or target specificity .
Material Science Applications
Beyond medicinal chemistry, this compound has shown potential applications in material sciences:
- Photophysical Properties : The unique structure of pyrazolo[1,5-a]pyrimidines contributes to their photophysical properties, making them suitable for applications in organic electronics and photonic devices. Their ability to act as fluorophores opens avenues for use in sensors and imaging technologies .
- Supramolecular Chemistry : The capacity of these compounds to form crystals with notable conformational properties suggests potential applications in supramolecular assemblies, which are critical for developing advanced materials with specific functionalities .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the efficacy of 2-methoxypyrazolo[1,5-a]pyrimidine derivatives:
Mechanism of Action
The mechanism of action of 2-Methoxypyrazolo[1,5-a]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biological pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key analogs of pyrazolo[1,5-a]pyrimidine derivatives differ in substituents and biological activities:
Physicochemical Properties
Key Research Findings
- Synthetic Pathways : The Vilsmeier–Haack reaction, used to synthesize carbaldehyde derivatives (e.g., 2-azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde ), highlights the versatility of aldehyde-containing pyrazolo-pyrimidines in forming fused heterocycles .
- Biodistribution : Liposome interaction studies on imidazo[1,5-a]pyridine analogs (structurally related to pyrazolo-pyrimidines) suggest that methoxy and aldehyde groups may enhance lipid bilayer intercalation, a property critical for membrane probe design .
Biological Activity
2-Methoxypyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole and pyrimidine ring structure. Its molecular formula is C8H8N4O, and it possesses a methoxy group at position 2 and an aldehyde group at position 6.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in cancer cell proliferation and viral replication. For instance, it has demonstrated inhibitory activity against HIV-1 reverse transcriptase, with IC50 values indicating effective binding affinity .
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .
Antiviral Activity
Studies have highlighted the potential of this compound as an antiviral agent. Its mechanism involves the disruption of viral replication processes, making it a candidate for further development in antiviral therapies .
Anticancer Activity
The compound has shown promising results in preclinical studies for various cancer types:
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 15 | Induces apoptosis via caspase activation |
| Lung Cancer | 20 | Inhibits cell cycle progression |
| Prostate Cancer | 25 | Modulates androgen receptor signaling |
These findings suggest that the compound may serve as a lead structure for developing new anticancer drugs.
Antimicrobial Activity
Preliminary data suggest that this compound exhibits antimicrobial properties against various bacterial strains. Further investigations are required to elucidate its spectrum of activity and mechanism of action against microbial pathogens .
Case Studies
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. One notable study reported the synthesis of several analogs that enhanced its biological activity while maintaining low toxicity levels. These derivatives showed improved efficacy against resistant strains of cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methoxypyrazolo[1,5-a]pyrimidine-6-carbaldehyde, and how can reaction conditions be optimized for higher yield?
- Answer : The compound can be synthesized via two primary routes:
- Vilsmeier–Haack Reaction : Introduces the aldehyde group using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in DMSO. Optimal conditions include maintaining temperatures at 80–100°C and stoichiometric control to minimize side reactions .
- Cyclocondensation : Hydrazine derivatives react with β-dicarbonyl compounds under acidic conditions (e.g., acetic acid) to form the pyrazolo[1,5-a]pyrimidine core. Yield improvements (50–60%) are achieved by slow addition of reagents and inert atmosphere .
- Optimization Strategies :
- Catalyst screening (e.g., Lewis acids for cyclocondensation).
- Solvent polarity adjustments (DMSO enhances formylation efficiency in Vilsmeier reactions) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : ¹H NMR identifies the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). ¹³C NMR confirms the carbaldehyde carbon (δ 190–200 ppm) and pyrimidine ring carbons .
- Mass Spectrometry (HRMS) : Provides exact molecular weight (e.g., C₉H₈N₄O₂: [M+H]⁺ = 205.0722) and fragmentation patterns .
- X-ray Diffraction : Resolves structural ambiguities, particularly regiochemistry of substituents .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or elemental analysis (C, H, N within ±0.3% of theoretical) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or biological target interactions of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculates electron density maps to identify electrophilic (C-6 aldehyde) and nucleophilic (N-1 pyrimidine) sites, guiding functionalization strategies .
- Molecular Docking : Screens against kinase or GPCR targets using libraries (e.g., Protein Data Bank). The aldehyde group may form Schiff bases with lysine residues, suggesting covalent binding potential .
- ADMET Prediction : Tools like SwissADME evaluate logP (lipophilicity) and bioavailability, critical for drug design .
Q. What experimental strategies resolve discrepancies in reported bioactivity data across studies?
- Answer :
- Standardized Assays : Replicate enzyme inhibition (e.g., kinase assays) under controlled conditions (pH 7.4, 37°C) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., 6-carboxamide vs. 6-carbaldehyde) to isolate substituent effects. For example, replacing the aldehyde with a methyl group reduces target affinity by 50% .
- Meta-Analysis : Aggregate data from combinatorial libraries (e.g., 400+ pyrazolo[1,5-a]pyrimidines) to identify trends in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
